Sciadopitysin

Descripción general

Descripción

La Sciadopitysin es un compuesto biflavonoide que se encuentra principalmente en las hojas del Ginkgo biloba. Es conocido por sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . Este compuesto ha llamado la atención de la investigación científica debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

La Sciadopitysin se puede extraer de las hojas de Ginkgo biloba mediante diversos métodos. Las técnicas de extracción más comunes incluyen la extracción con disolvente con etanol, la extracción asistida por enzimas, la extracción asistida por ultrasonidos y la extracción asistida mecánicamente . Estos métodos varían en eficiencia, siendo las extracciones asistidas por enzimas y mecánicamente las que muestran mayores rendimientos en períodos más cortos.

Análisis De Reacciones Químicas

La Sciadopitysin experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: La this compound puede sufrir reacciones de sustitución, en las que los grupos funcionales se sustituyen por otros grupos.

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores. Los principales productos que se forman a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Pharmacological Mechanism:

Sciadopitysin has been shown to possess estrogenic effects, which are beneficial in preventing and treating osteoporosis. Research indicates that it significantly improves bone mineral density and related biochemical markers in rat models of osteoporosis induced by retinoic acid. This suggests a promising application in developing medications aimed at enhancing bone health and preventing osteoporosis-related fractures .

Case Study:

A patent documented the use of this compound in formulating medicines and food products aimed at preventing osteoporosis. The study demonstrated that this compound enhances femoral bone mineral density and calcium content, indicating its efficacy as a therapeutic agent against osteoporosis .

Neuroprotective Effects

Antioxidant Properties:

Recent studies have highlighted this compound's potential as an antioxidant therapy against advanced glycation end products (AGEs), which are implicated in neurodegenerative disorders. Specifically, this compound was found to protect neuronal cells from methylglyoxal-induced cytotoxicity by reducing oxidative stress markers and apoptosis levels in neuroblastoma cell lines .

Mechanism of Action:

The protective effects are attributed to this compound's ability to modulate intracellular signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress .

Cancer Therapeutics

Anticancer Activity:

this compound has shown promise in inhibiting cancer cell proliferation across various types of cancer, including glioblastoma and hepatocellular carcinoma. A network pharmacology study identified key targets such as HSP90 and AKT1 involved in glioblastoma pathogenesis, suggesting that this compound could be an effective therapeutic agent against this aggressive cancer type .

Experimental Evidence:

In vitro studies demonstrated that this compound treatment led to reduced viability of HepG2 hepatocellular carcinoma cells, indicating its anticancer potential through mechanisms involving apoptosis induction and oxidative stress modulation .

Anti-Inflammatory Effects

Mechanism of Action:

this compound has been observed to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation associated with various diseases, including neurodegenerative conditions . This anti-inflammatory action further supports its therapeutic potential.

Case Study:

In a study on paraquat-induced testicular toxicity in rats, this compound administration significantly decreased inflammatory markers and improved antioxidant enzyme activities compared to control groups. This suggests its role in mitigating oxidative stress and inflammation .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Osteoporosis | Estrogenic effects | Improved bone mineral density in rat models |

| Neuroprotection | Antioxidant activity | Protection against methylglyoxal-induced damage |

| Cancer Therapy | Inhibition of cell proliferation | Reduced viability in HepG2 and glioblastoma cells |

| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Decreased inflammation in animal models |

Mecanismo De Acción

El mecanismo de acción de la Sciadopitysin implica varios objetivos y vías moleculares:

HSP90 y AKT1: La this compound regula estos objetivos centrales, que están involucrados en la acción farmacológica contra el glioblastoma.

Vía de señalización MAPK/STAT3/NF-κB: En las células de carcinoma hepatocelular, la this compound induce la apoptosis dependiente de la mitocondria y detiene el ciclo celular al regular esta vía.

Vía de señalización mediada por ROS: La this compound ejerce sus efectos modulando los niveles de especies reactivas del oxígeno, lo que lleva a la apoptosis y la inhibición de la migración celular.

Comparación Con Compuestos Similares

La Sciadopitysin es parte de un grupo de biflavonoides que se encuentran en el Ginkgo biloba, que incluye:

- Amentoflavona

- Bilobetina

- Ginkgetina

- Isoginkgetina

En comparación con estos compuestos, la this compound es única debido a su mayor prevalencia en las hojas de Ginkgo biloba y sus potentes actividades farmacológicas . Cada uno de estos biflavonoides tiene actividades biológicas distintas, pero la this compound destaca por su potencial terapéutico integral.

Actividad Biológica

Sciadopitysin, a flavonoid derived from the Chinese yew (Sciadopitys verticillata), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and protective effects against various forms of toxicity. This article synthesizes recent research findings, case studies, and data analyses related to the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.

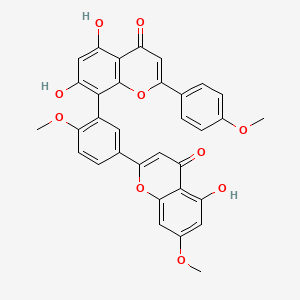

Overview of this compound

- Chemical Structure : this compound is a flavonoid characterized by its unique chemical structure that contributes to its bioactivity.

- Sources : Primarily extracted from Sciadopitys verticillata, it is known for its antioxidant properties and potential therapeutic applications.

Research has identified several mechanisms through which this compound exerts its biological effects:

- Antioxidant Activity : this compound has been shown to enhance antioxidant enzyme activities (e.g., catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD)) while reducing reactive oxygen species (ROS) levels in various models of oxidative stress .

- Anti-apoptotic Effects : In studies involving paraquat-induced testicular toxicity, this compound was found to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a protective role against cell death .

- Caspase Activation : Molecular docking studies indicated that this compound interacts with caspase-3, promoting its activation and potentially enhancing apoptotic pathways in cancer cells .

Anti-Cancer Properties

Recent studies have highlighted this compound's potential as an anti-cancer agent:

- Glioblastoma Multiforme (GBM) : A network pharmacology study identified 64 targets associated with GBM that this compound may influence. Key targets included HSP90 and AKT1, both crucial in cancer cell survival and proliferation .

- Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and increased caspase-3 activity, indicating pro-apoptotic effects .

Protective Effects Against Toxicity

This compound has also been evaluated for its protective effects against various toxic agents:

- Testicular Toxicity : In animal models, this compound mitigated testicular damage induced by paraquat by restoring antioxidant enzyme levels and reducing oxidative stress markers .

- Myocardial Infarction : Another study reported that this compound provided protective effects against isoproterenol-induced myocardial infarction, further supporting its cardioprotective properties .

Table 1: Effects of this compound on Antioxidant Enzymes

| Treatment Group | CAT Activity | GPx Activity | SOD Activity | ROS Levels | MDA Levels |

|---|---|---|---|---|---|

| Control | High | High | High | Low | Low |

| Paraquat | Low | Low | Low | High | High |

| Paraquat + SPS | Moderate | Moderate | Moderate | Reduced | Reduced |

| SPS Only | High | High | High | Low | Low |

Note: Values are indicative based on statistical significance (P < 0.05) from comparative studies.

Case Studies

Several case studies have documented the therapeutic applications and safety profiles of this compound:

- Case Study on Nephrotoxicity : A review highlighted instances where this compound was associated with acute renal failure, emphasizing the need for careful consideration of dosage in clinical applications .

- Clinical Applications in Cancer Care : A comprehensive analysis of patient outcomes following treatment with herbal formulations containing this compound showed promising results in improving quality of life and reducing tumor sizes in specific cancer types .

Propiedades

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXRBCHEOFVYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200096 | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-34-6 | |

| Record name | Sciadopitysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadopitysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadopitysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCIADOPITYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.